
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an aminopiperidine ring and a sulfonamide group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3R)-3-aminopiperidine-1-sulfonamide hydrochloride involves several steps. One common method includes the following steps :
Reaction of D-mandelic acid with racemic 3-piperidine amide: This reaction occurs in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide.
pH Adjustment and Reaction with Pivaloyl Chloride: The product from the first step is adjusted to a pH of 10-11 and then reacted with pivaloyl chloride to prepare ®-N-valeryl-3-piperidine amide.
Reaction with Sodium Hypochlorite Solution: The ®-N-valeryl-3-piperidine amide is then reacted in a sodium hypochlorite solution to prepare ®-N-valeryl-3-amino piperidine.
Final Reaction with Hydrochloric Acid and Alcohol: The ®-N-valeryl-3-amino piperidine is reacted in a mixed solution of hydrochloric acid and alcohol to prepare ®-3-aminopiperidine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and lower costs. This includes using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-aminopiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This makes the compound useful in the development of enzyme inhibitors for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-amino piperidine hydrochloride: Shares a similar piperidine ring structure but lacks the sulfonamide group.
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes, which also contains a piperidine ring.
Uniqueness
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride is unique due to its specific chiral configuration and the presence of both an aminopiperidine ring and a sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H14ClN3O2S |
|---|---|
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
(3R)-3-aminopiperidine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H13N3O2S.ClH/c6-5-2-1-3-8(4-5)11(7,9)10;/h5H,1-4,6H2,(H2,7,9,10);1H/t5-;/m1./s1 |
Clé InChI |
XQFCUNBNFVCCQV-NUBCRITNSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)S(=O)(=O)N)N.Cl |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


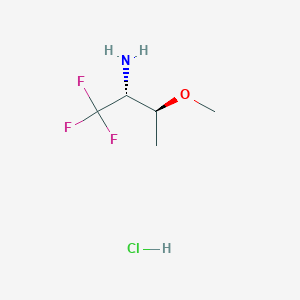
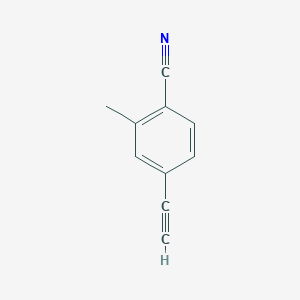

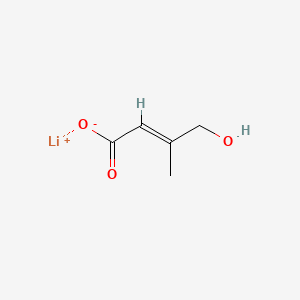
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
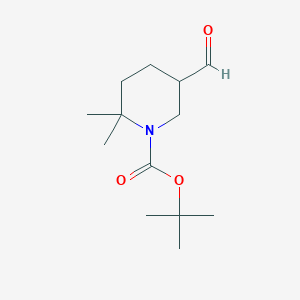
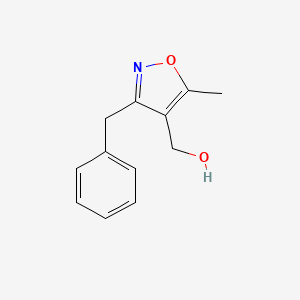
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)

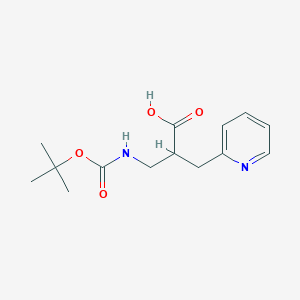
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)

